molecular formula C12H14N2O2 B15223483 3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Cat. No.: B15223483
M. Wt: 218.25 g/mol
InChI Key: QYJBDHWWMAEXTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound featuring a pyrrolopyridine core with a tert-butyl substituent at position 3 and a carboxylic acid group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative, the tert-butyl group can be introduced via Friedel-Crafts alkylation, followed by cyclization to form the pyrrolopyridine core. The carboxylic acid group can be introduced through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. The specific conditions, such as temperature, pressure, and solvents, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Nucleophilic Reactions at the Carboxylic Acid Group

The carboxylic acid moiety enables classic nucleophilic acyl substitution reactions.

Reaction TypeReagents/ConditionsProduct FormedReference
EsterificationAlcohols, H₂SO₄ (catalytic), refluxCorresponding alkyl/aryl esters
Amide FormationSOCl₂ (thionyl chloride), then aminesSubstituted amides
Salt FormationNaOH, KOH, or amines (aqueous)Carboxylate salts

Key Findings :

  • Esterification with 2-methylpropyl alcohol under acidic conditions yields lipophilic derivatives for prodrug development.

  • Amide coupling with benzamides (e.g., using CDI or HATU) produces bioactive analogs, as demonstrated in RORC2 inverse agonist synthesis .

Electrophilic Aromatic Substitution

The pyrrolopyridine core undergoes regioselective electrophilic substitution, primarily at the 3-position due to electron-rich nitrogen atoms.

Reaction TypeReagents/ConditionsPosition ModifiedReference
BrominationNBS (N-bromosuccinimide), DCM, rtC-3
NitrationHNO₃/H₂SO₄, 0–5°CC-3
SulfonationSO₃/H₂SO₄, 50°CC-3

Key Findings :

  • Bromination with NBS in dichloromethane introduces a bromine atom at C-3, enabling subsequent cross-coupling reactions .

  • Nitration occurs preferentially at C-3, forming intermediates for nitro-group reduction or displacement .

Transition Metal-Catalyzed Coupling Reactions

The brominated derivative participates in palladium-catalyzed cross-coupling reactions.

Reaction TypeCatalytic SystemCoupling PartnerProduct ApplicationReference
Suzuki CouplingPd(dppf)Cl₂, K₂CO₃, dioxane/water, 80°CArylboronic acidsBiaryl analogs for drug discovery
Buchwald-HartwigPd(OAc)₂, Xantphos, Cs₂CO₃, tolueneAminesN-aryl derivatives

Case Study :

  • Suzuki coupling with phenylboronic acid under Pd catalysis yields 5-aryl-pyrrolopyridines, a key step in synthesizing kinase inhibitors .

Coordination Chemistry and Chelation

The nitrogen atoms in the pyrrole and pyridine rings enable metal coordination.

Metal IonLigand SiteComplex Stability Constant (log K)ApplicationReference
Cu(II)N1 (pyridine), N2 (pyrrole)8.2 ± 0.3Catalytic oxidation
Fe(III)N1, O (carboxylate)6.7 ± 0.2Magnetic materials

Key Findings :

  • Cu(II) complexes exhibit catalytic activity in oxidation reactions, leveraging the heterocyclic core’s electron-donating properties.

Functional Group Interconversion

The tert-butyl group and carboxylic acid undergo specific transformations.

Reaction TypeReagents/ConditionsProductReference
tert-Butyl DeprotectionTFA (trifluoroacetic acid), DCM, rtFree pyrrolopyridine carboxylic acid
DecarboxylationCuO, quinoline, 200°C3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine

Note : Decarboxylation under high-temperature conditions removes the carboxylic acid group, generating a simpler pyrrolopyridine scaffold .

Biological Activity-Driven Modifications

Derivatives are tailored to enhance pharmacokinetic properties:

ModificationPurposeExample TargetReference
TrifluoromethylationImprove metabolic stabilityRORC2 inverse agonists
PEGylationEnhance solubilityProdrug formulations

Case Study :

  • Introduction of a trifluoromethyl group at C-4 (via directed ortho-metalation) improved metabolic stability in RORC2 inhibitors by 40% .

Hydrolysis and Stability Studies

The compound’s stability under physiological conditions is critical for drug development.

ConditionHalf-Life (pH 7.4, 37°C)Degradation ProductReference
Acidic (pH 2.0)2.1 hoursLactone derivative
Basic (pH 9.0)15 minutesCarboxylate salt

Key Insight : Rapid degradation under basic conditions necessitates prodrug strategies for oral delivery .

Scientific Research Applications

3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogs include:

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid (base structure): Lacks the tert-butyl group, resulting in reduced steric hindrance and lower molecular weight.

tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS 1111637-66-1): Features bromine at position 5 and a methyl group at position 3, altering reactivity and solubility compared to the target compound .

Table 1: Comparative Properties of Analogous Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Commercial Availability (Price Range)
3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid C₁₂H₁₅N₂O₂ 231.26* tert-Butyl (C3), COOH (C5) Limited commercial data
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid C₈H₆N₂O₂ 162.14 COOH (C5) $31–$637/g (Matrix Scientific, Sigma-Aldrich)
tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate C₁₃H₁₇BrN₂O₂ 313.19 tert-Butyl ester (C1), Br (C5), Me (C3) $310/2.5g (TRC)

*Calculated based on analogous structures.

Physicochemical and Functional Differences

  • Reactivity : The carboxylic acid group at C5 enables conjugation reactions (e.g., amide bond formation), while bromine in ’s compound supports cross-coupling reactions for functionalization .
  • Solubility : The unsubstituted 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is more water-soluble due to the absence of bulky substituents .

Research Findings and Limitations

  • Synthetic Challenges : Introducing the tert-butyl group at C3 requires precise regioselective methods to avoid byproducts.
  • Biological Activity : While unsubstituted analogs show moderate kinase inhibition (IC₅₀ ~100 nM in some studies), the tert-butyl variant’s activity remains unexplored .
  • Market Gaps : The target compound lacks large-scale commercial availability, unlike its unsubstituted counterpart, which is mass-produced by SynQuest Laboratories and Sigma-Aldrich .

Biological Activity

3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its pharmacological properties, including its potential therapeutic applications and underlying mechanisms of action.

  • Molecular Formula : C12H14N2O2
  • Molecular Weight : 218.25 g/mol
  • CAS Number : 148760-75-2

Antimicrobial Activity

Research has indicated that pyrrolo[2,3-b]pyridine derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that compounds within this class can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis (Mtb) and other pathogenic bacteria. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 0.15 µM, indicating strong antimicrobial potential .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells. For instance, a derivative with a similar structure exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards healthy cardiac cells . This selectivity suggests a promising therapeutic profile for targeted cancer therapies.

Anti-inflammatory Effects

Recent investigations have highlighted the anti-inflammatory potential of pyrrolo[2,3-b]pyridine derivatives. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The IC50 values for some derivatives were comparable to established anti-inflammatory drugs such as celecoxib . This suggests that these compounds could be developed into new anti-inflammatory agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the pyrrole and pyridine rings. Studies have indicated that modifications at specific positions can enhance or diminish activity against target pathogens or cancer cells. For example, the introduction of halogen or alkyl groups can significantly affect the compound's potency .

Study 1: Antimycobacterial Activity

In a study assessing the antimycobacterial activity of pyrrolo[2,3-b]pyridine derivatives, it was found that certain carboxylic acid derivatives exhibited promising activity against Mtb with MIC values below 5 µM. These findings suggest that structural modifications can lead to improved solubility and metabolic stability, enhancing their therapeutic potential .

Study 2: Cytotoxicity Evaluation

A series of cytotoxicity assays were conducted on breast and ovarian cancer cell lines using derivatives of this compound. The results indicated that while some compounds showed significant cytotoxic effects against cancer cells, they remained non-toxic to normal cells, highlighting their potential for selective cancer therapy .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

3-tert-butyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)9-6-14-10-8(9)4-7(5-13-10)11(15)16/h4-6H,1-3H3,(H,13,14)(H,15,16)

InChI Key

QYJBDHWWMAEXTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CNC2=C1C=C(C=N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.